1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13)
. This indicates the presence of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule .
8-Oxo-decanoic acid is an organic compound classified as a medium-chain keto acid, with the molecular formula and a molecular weight of 186.25 g/mol. This compound is notable for its role in various biochemical pathways and its applications in organic synthesis and medicinal chemistry. It is primarily derived from decanoic acid through oxidation processes.
8-Oxo-decanoic acid can be sourced from the oxidation of decanoic acid, which is commonly found in natural fats such as coconut oil and palm kernel oil. The oxidation process typically involves strong oxidizing agents under controlled conditions to yield the keto acid.
This compound falls under the category of keto acids, specifically medium-chain fatty acids, which are characterized by their carbon chain length of ten carbons. Its classification is essential for understanding its chemical behavior and potential applications.
The synthesis of 8-Oxo-decanoic acid can be achieved through several methods:
The oxidation reactions typically require specific conditions:
The molecular structure of 8-Oxo-decanoic acid features a straight-chain fatty acid backbone with a ketone functional group at the eighth carbon position. This structural configuration is critical for its biological activity and chemical reactivity.
8-Oxo-decanoic acid is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-Oxo-decanoic acid involves its interaction with biological systems:
Studies have shown that 8-Oxo-decanoic acid can stimulate fatty acid synthesis, impacting cellular energy metabolism significantly.
Relevant data include:
8-Oxo-decanoic acid has diverse applications across various fields:
Convergent synthetic strategies enable efficient construction of 8-oxodecanoic acid (8-ODA) analogues by assembling modular segments with pre-installed functional groups. A pivotal approach utilizes enantiomerically pure precursors like allylglycine or glutamic acid to establish the chiral center at the C2 position, followed by strategic elongation of the acyl chain. This method involves: (i) N-protection of the amino acid starting material (e.g., Boc-allylglycine); (ii) ozonolysis or hydroboration-oxidation to introduce the C8 carbonyl; and (iii) chain extension via Wittig olefination or malonate alkylation [5]. For instance, allylglycine derivatives undergo ozonolysis to generate an aldehyde intermediate, which is subsequently subjected to Horner-Wadsworth-Emmons homologation to install the ketone functionality at C8. This route delivers Boc- or Fmoc-protected (S)-2-amino-8-oxodecanoic acid in four steps with ≈30% overall yield [5]. The convergent nature facilitates structural diversification—varying chain length at C9 or C10 is achieved by substituting lactic acid or glyceraldehyde derivatives during fragment coupling [5].
Table 1: Key Convergent Routes to 8-ODA Analogues
Precursor | Chain Elongation Method | Key Intermediate | Target Analogue | Overall Yield |
---|---|---|---|---|
Allylglycine | Ozonolysis/HWE reaction | Aldehyde at C8 | (S)-2-Amino-8-oxodecanoic acid | 30% |
Glutamic acid | Decarboxylative alkylation | α-Amino-δ-keto ester | (S)-2-Amino-8-oxononanoic acid | 25% |
Lactic acid | Evans alkylation | β-Hydroxy acyl derivative | 9-Methyl-8-ODA analogue | 22% |
Stereocontrol at C2 of 8-ODA derivatives is critical for biological activity, particularly in histone deacetylase (HDAC) inhibitors. The Schöllkopf bis-lactim ether methodology provides exceptional enantioselectivity (>98% ee) by leveraging chiral glycine equivalents derived from valine. The protocol comprises: (i) alkylation of the bis-lactim ether with 7-bromo-1-heptanone to establish the C2–C8 linkage; (ii) acidic hydrolysis to yield enantiopure α-amino esters; and (iii) saponification to liberate the carboxylic acid [7]. Microwave-assisted reactions (50°C, 30 min) significantly accelerate the alkylation step while suppressing racemization. Subsequent kinetic resolution during enzymatic hydrolysis (e.g., using Candida antarctica lipase B) further enhances stereopurity for non-racemic substrates. This approach enables access to both (R)- and (S)-enantiomers of 2-amino-8-oxodecanoic acid by selecting the configuration of the auxiliary [7].
Fmoc-protected 8-ODA derivatives serve as crucial building blocks for synthesizing bioactive cyclic tetrapeptides via SPPS. The Fmoc group ensures compatibility with standard solid-phase protocols due to its base-labile deprotection (piperidine/DMF). Key steps include:
Table 2: SPPS Parameters for Cyclic Tetrapeptides Containing 8-ODA
Parameter | Standard Protocol | 8-ODA-Specific Optimization | Purpose |
---|---|---|---|
Resin | Rink amide MBHA | Low-loading resin (0.2 mmol/g) | Reduce intermolecular coupling |
Coupling Reagent | HBTU/HOBt | HATU in NMP | Enhance sterically hindered coupling |
Deprotection | 20% Piperidine/DMF (2 × 5 min) | 0.1 M DBU in DMF (1 × 2 min) | Minimize base-sensitive ketone degradation |
Cleavage | TFA:thioanisole:H₂O (95:3:2) | TFA:TIPS:phenol (94:3:3) | Prevent alkylation at ketone |
This strategy was successfully applied in synthesizing HDAC inhibitors like FR235222 analogues, where (S)-2-amino-8-oxodecanoic acid occupies the exocyclic position, enhancing binding to Zn²⁺ in the enzyme active site [5].
Precise stereochemical outcomes in 8-ODA synthesis depend on optimized alkylation and hydrolysis conditions. Critical parameters include:
Steric directing groups like tert-butyl esters improve stereoselectivity by shielding one face of the enolate during alkylation. Post-synthetic modifications, such as reductive amination at C8, enable diversification to hydroxamic acids—key functionalities in HDAC inhibitors [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1